Dihydroartemisinin
Vue d'ensemble
Description
Dihydroartemisinin (DHA) is a drug used to treat malaria. It is the active metabolite of all artemisinin compounds (artemisinin, artesunate, artemether, etc.) and is also available as a drug in itself . It is a semi-synthetic derivative of artemisinin and is widely used as an intermediate in the preparation of other artemisinin-derived antimalarial drugs .
Synthesis Analysis
DHA is synthesized from artemisinin via its lactol-form by an acid-catalyzed condensation of the desired thiol with the lactol . In a study, thirty new Dihydroartemisinin–Coumarin hybrids (DCH) were designed and synthesized .
Molecular Structure Analysis
The molecular formula of DHA is C15H24O5 . The structure of DHA includes 8 defined stereocenters .
Chemical Reactions Analysis
DHA treatment significantly increases c-Myc protein degradation and hence reduces its expression in CRC . The treatment also reduces CRC cell viability . DHA causes severe oxidative stress by inducing excessive reactive oxygen species production .
Physical And Chemical Properties Analysis
DHA is a white needle crystal, odorless, bitter taste . It is soluble in chloroform and acetone, slightly soluble in methanol or ethanol, and almost insoluble in water . The melting point is 145-150 ℃ .
Applications De Recherche Scientifique
Antimalarial and Antiangiogenic Properties : Dihydroartemisinin is recognized for its antimalarial capabilities and also exhibits significant antiangiogenic activity. It can inhibit angiogenesis in both in vitro and in vivo models, including chicken chorioallantoic membrane neovascularization. This effect may be due to the induction of apoptosis and the inhibition of VEGF receptors in endothelial cells (Chen, Zhou, Wang, & Wu, 2004).
Anticancer Activity in Various Cancers : Dihydroartemisinin has shown potential in treating various cancer types, including human tongue squamous cell carcinoma, by inducing DNA double-strand breaks and oxidative stress. This leads to autophagic cell death and inhibits cell growth. It has also demonstrated antitumor effects in vivo without significant toxicity (Shi et al., 2017).
Treatment of Osteoporosis : Dihydroartemisinin can suppress osteoclastogenesis and bone resorption, indicating potential for treating osteoporosis. It inhibits RANKL-induced signaling pathways and may reverse bone loss caused by ovariectomy, suggesting its effectiveness against osteolytic bone diseases (Zhou et al., 2016).
Iron Homeostasis Disruption in Cancer Cells : It disrupts cellular iron homeostasis in cancer cells by reducing iron uptake and disturbing iron balance. Dihydroartemisinin also affects the level of transferrin receptor-1, indicating its action mechanism may be independent of oxidative damage (Ba et al., 2012).
Effects on Colon Cancer Cells : In colon cancer cells, dihydroartemisinin promotes apoptosis, alters expression of apoptosis-related proteins, and affects key signaling pathways, including the JAK2/STAT3 pathway. This highlights its potential as an anticancer agent for colon cancer (Wang, Zhong, Li, & Liu, 2017).
Prevention of Malaria in Schoolchildren : Administered intermittently, dihydroartemisinin-piperaquine has been shown to effectively prevent malaria, reduce parasitemia, and prevent anemia in schoolchildren in high-transmission areas (Nankabirwa et al., 2014).
Broad-spectrum Anti-parasitic Drug : Dihydroartemisinin is effective against a range of parasitic diseases, including Plasmodium, Schistosoma, Pneumocystis, Toxoplasma, Trichomonas vaginalis, Leishmania, and Giardia lamblia (Li, Wang, & Liang, 2011).
Improvement of Water Solubility and Efficacy : Novel formulations like multiarm polyethylene glycol-dihydroartemisinin conjugates have been developed to enhance the solubility, efficacy, and therapeutic potential of dihydroartemisinin, particularly in non-small-cell lung cancer (Dai et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-HVDUHBCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes. | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Artenimol | |
CAS RN |
71939-50-9 | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Melting Point |
164-165 | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.